![molecular formula C16H9ClF3NO2 B5757637 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzofuran carboxamides and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide exerts its biological effects by inhibiting the activity of various kinases, including p38 MAPK, JNK, and ERK. These kinases play important roles in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and viral infections. This compound has been shown to inhibit the activation of these kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS) and oxidative stress. This compound has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity for various kinases. This compound has been shown to exhibit a high degree of selectivity for p38 MAPK, JNK, and ERK, and its inhibitory activity is not affected by the presence of other kinases or signaling pathways. This makes this compound a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to exhibit cytotoxicity at high concentrations, and its long-term effects on cell viability and function are not well understood.
Orientations Futures
There are many future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, JNK, and ERK. This could lead to the development of more effective therapies for various diseases, including cancer, inflammation, and viral infections. Another area of interest is the study of the long-term effects of this compound on cell viability and function. This could help to determine the safety and efficacy of this compound as a potential therapeutic agent. Overall, the study of this compound and its biological activities has the potential to lead to the development of novel therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-bromo-1-benzofuran in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonia gas to yield this compound. The reaction conditions are carefully controlled to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in vitro and in vivo for its potential to inhibit the activity of various kinases, including p38 MAPK, JNK, and ERK. These kinases play important roles in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and viral infections.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-10-5-6-12(11(8-10)16(18,19)20)21-15(22)14-7-9-3-1-2-4-13(9)23-14/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDJWHHUUJPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
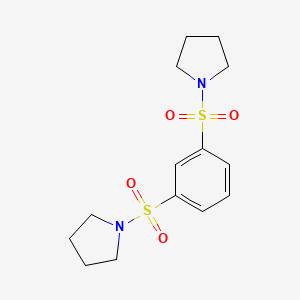
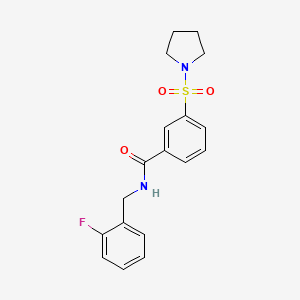
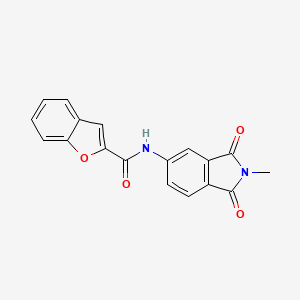
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
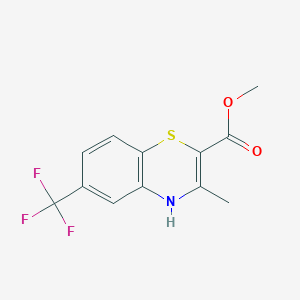
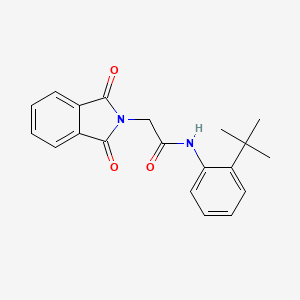
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)
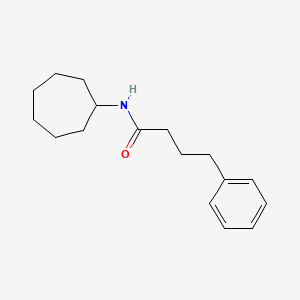
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
